REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:15][CH2:16][C:17]([O:19]CC)=[O:18])=[CH:4][C:5]2[CH:9]=[C:8]([C:10](=[O:12])[CH3:11])[S:7][C:6]=2[C:13]=1[Cl:14].[OH-].[Na+].Cl.C(OCC)C>C(O)C>[C:10]([C:8]1[S:7][C:6]2[C:13]([Cl:14])=[C:2]([Cl:1])[C:3]([O:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:4][C:5]=2[CH:9]=1)(=[O:12])[CH3:11] |f:1.2|
|
Name
|
ethyl [(6,7-dichloro-2-acetylbenzo[b]thien-5-yl)oxy]acetate
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(SC(=C2)C(C)=O)C1Cl)OCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed at 100° for 45 mins
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white slurry to which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The organic layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layers are extracted with ethyl ether
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetone-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC2=C(S1)C(=C(C(=C2)OCC(=O)O)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |